molecular formula C11H13NO2 B13176637 2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde

2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde

Cat. No.: B13176637
M. Wt: 191.23 g/mol
InChI Key: NKYVQFPUDSRGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H13NO2 It consists of a benzaldehyde moiety substituted with a 3-hydroxypyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with 3-hydroxypyrrolidine. One common method is the condensation reaction between benzaldehyde and 3-hydroxypyrrolidine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group on the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(3-Hydroxypyrrolidin-1-yl)benzoic acid.

    Reduction: 2-(3-Hydroxypyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of the hydroxyl group on the pyrrolidine ring, which can participate in specific interactions and reactions. This structural feature distinguishes it from other benzaldehyde derivatives and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H13NO2/c13-8-9-3-1-2-4-11(9)12-6-5-10(14)7-12/h1-4,8,10,14H,5-7H2

InChI Key

NKYVQFPUDSRGKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=CC=CC=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.